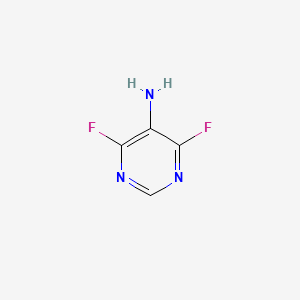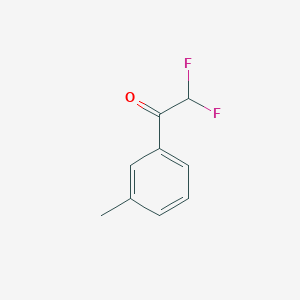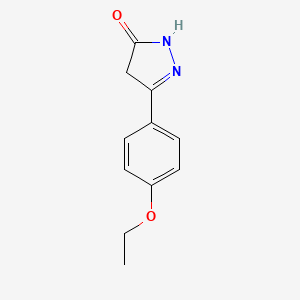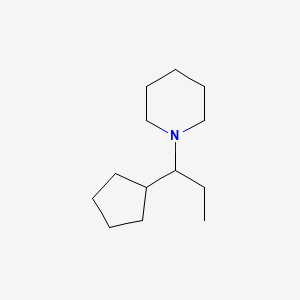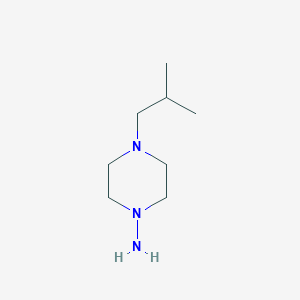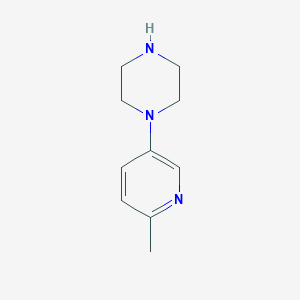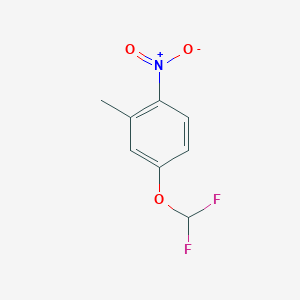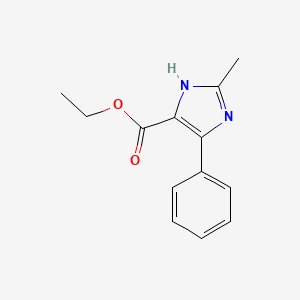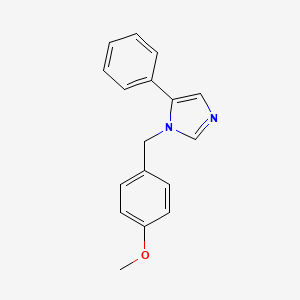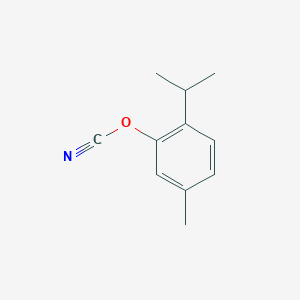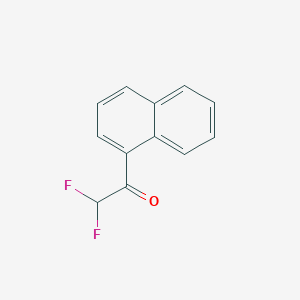
2,2-Difluoro-1-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(naphthalen-1-yl)ethanone is an organic compound with the molecular formula C₁₂H₈F₂O It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the ethanone group and a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(naphthalen-1-yl)ethanone typically involves the introduction of fluorine atoms into the ethanone group. One common method is the reaction of 1-naphthaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The fluorine atoms in the ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Naphthalene-1-carboxylic acid.
Reduction: 2,2-Difluoro-1-naphthalen-1-yl-ethanol.
Substitution: 2,2-Difluoro-1-naphthalen-1-yl-amine or 2,2-Difluoro-1-naphthalen-1-yl-thiol.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(naphthalen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorescence properties.
Medicine: Explored for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(naphthalen-1-yl)ethanone is largely dependent on its interaction with molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
- 2,2-Difluoro-1-(4-fluoro-naphthalen-1-yl)-ethanone
- 2,2-Difluoro-1-(2-methyl-naphthalen-1-yl)-ethanone
- 2,2-Difluoro-1-(naphthalen-2-yl)-ethanone
Comparison: Compared to its analogs, 2,2-Difluoro-1-(naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring. This structural difference can significantly influence its reactivity and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.
Propiedades
Número CAS |
715-80-0 |
|---|---|
Fórmula molecular |
C12H8F2O |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2,2-difluoro-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H |
Clave InChI |
DIYZMHVWHBVURP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


